Ethyl isonicotinate

Catalog No.
S565635
CAS No.
1570-45-2
M.F
C8H9NO2
M. Wt
151.16 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl isonicotinate

CAS Number

1570-45-2

Product Name

Ethyl isonicotinate

IUPAC Name

ethyl pyridine-4-carboxylate

Molecular Formula

C8H9NO2

Molecular Weight

151.16 g/mol

InChI

InChI=1S/C8H9NO2/c1-2-11-8(10)7-3-5-9-6-4-7/h3-6H,2H2,1H3

InChI Key

MCRPKBUFXAKDKI-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=CC=NC=C1

Synonyms

Isonicotinic Acid Ethyl Ester; 4-Carboethoxypyridine; 4-Ethoxycarbonylpyridine; Ethyl 4-Pyridinecarboxylate; Ethyl Isonicotinate; NSC 6854; γ-Pyridinecarboxylic Acid Ethyl Ester

Canonical SMILES

CCOC(=O)C1=CC=NC=C1

The exact mass of the compound Ethyl isonicotinate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6854. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Isonicotinic Acids - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Ethyl isonicotinate (CAS 1570-45-2) is a highly versatile, liquid-state pyridine-4-carboxylate ester widely utilized as a foundational building block in pharmaceutical and agrochemical manufacturing [1]. Characterized by a boiling point of approximately 220 °C and excellent miscibility in common organic solvents, it serves as a highly processable precursor for amidation, hydrazinolysis, and coordination chemistry . In procurement contexts, its primary value lies in its ability to undergo direct nucleophilic acyl substitution under mild conditions, making it the industry-standard intermediate for synthesizing the anti-tuberculosis drug isoniazid and various biologically active Schiff bases without the need for harsh coupling reagents.

Substituting ethyl isonicotinate with its free acid or methyl ester analog introduces significant processing and regulatory hurdles. Isonicotinic acid is a high-melting solid (MP >310 °C) with poor solubility in standard organic solvents, necessitating an additional, resource-intensive activation step (such as conversion to an acid chloride) before amidation can occur [1]. While methyl isonicotinate is structurally similar and reactive, its hydrolysis or aminolysis generates methanol—a toxic, ICH Class 2 solvent with strict residual limits (PDE 30 mg/day)—complicating downstream purification and waste stream management[2]. Furthermore, positional isomers like ethyl nicotinate (the 3-substituted analog) cannot be used when the target API, such as isoniazid, strictly requires a para-substituted pyridine core for target binding efficacy.

Processability and Solvent Compatibility vs. Free Acid

Ethyl isonicotinate is a liquid at room temperature with a boiling point of 220 °C, offering complete miscibility in ethanol, ether, and other common organic solvents . In contrast, isonicotinic acid is a crystalline solid with a melting point of 315 °C and exhibits poor solubility in most organic media due to its zwitterionic character [1]. This stark difference in physical state and solubility allows the ethyl ester to be used directly in homogeneous liquid-phase reactions, bypassing the need for solid-handling equipment or aggressive solubilizing agents.

Evidence DimensionPhysical state and organic solubility
Target Compound DataLiquid (BP 220 °C), highly soluble in ethanol
Comparator Or BaselineIsonicotinic acid: Solid (MP 315 °C), sparingly soluble
Quantified DifferenceEliminates solid-liquid mass transfer limitations in organic media
ConditionsStandard temperature and pressure in organic synthesis workflows

Enables seamless integration into continuous flow or batch liquid-phase reactors, significantly reducing processing time and solvent volumes.

Regulatory and Toxicity Profile of Reaction Byproducts

During amidation or hydrazinolysis, the ester leaving group is expelled as an alcohol. Ethyl isonicotinate yields ethanol, an ICH Class 3 solvent with low toxic potential and a high Permitted Daily Exposure (PDE) limit of 50 mg/day [1]. Conversely, the use of methyl isonicotinate generates methanol, an ICH Class 2 solvent with a much stricter PDE of 30 mg/day and known neurotoxic properties [1]. Utilizing the ethyl ester significantly reduces the regulatory burden associated with residual solvent clearance in final API formulations.

Evidence DimensionByproduct toxicity (ICH Guidelines)
Target Compound DataEthanol byproduct (Class 3, PDE 50 mg/day)
Comparator Or BaselineMethyl isonicotinate: Methanol byproduct (Class 2, PDE 30 mg/day)
Quantified Difference66% higher daily exposure tolerance for the ethyl-derived byproduct
ConditionsDownstream purification of pharmaceutical intermediates

Lowers the cost and complexity of downstream purification and analytical validation required to meet pharmaceutical safety standards.

Direct Precursor Efficiency for Isoniazid Synthesis

Ethyl isonicotinate serves as a highly efficient direct precursor for the synthesis of isoniazid. When reacted with hydrazine hydrate in refluxing ethanol (80 °C), it delivers isoniazid in an 86% to 92% isolated yield within 8 hours, requiring only simple recrystallization for purification [1]. If starting from the free isonicotinic acid, the process typically requires an initial esterification or the use of coupling agents, adding a synthetic step and reducing the overall time-space yield of the reactor [2].

Evidence DimensionSingle-step amidation yield
Target Compound Data86–92% isolated yield of isoniazid
Comparator Or BaselineIsonicotinic acid: Requires multi-step activation/esterification
Quantified DifferenceEliminates one synthetic step while maintaining >86% yield
ConditionsRefluxing ethanol (80 °C), 8 hours, followed by recrystallization

Maximizes throughput and atom economy in the industrial production of critical anti-tubercular medications.

Industrial Manufacturing of Anti-Tubercular APIs

Due to its high reactivity in hydrazinolysis and the generation of benign ethanol as a byproduct, ethyl isonicotinate is the preferred starting material for the large-scale synthesis of isoniazid and its downstream Schiff base derivatives. Its liquid state allows for easy pumping and metering in industrial reactors, streamlining the production of these critical antibiotics [1].

Synthesis of Pyridine-Based Coordination Complexes

The compound's excellent solubility in organic solvents makes it an ideal ligand for synthesizing silver, ruthenium, and other transition metal complexes. It allows for homogeneous reaction conditions when forming antimicrobial coordination polymers or catalytic frameworks, which is difficult to achieve with the insoluble free acid [2].

Agrochemical Intermediate Development

In the development of crop protection agents that require a 4-substituted pyridine core, ethyl isonicotinate serves as a versatile, easy-to-handle electrophile. It enables smooth nucleophilic acyl substitutions without the stringent environmental and safety controls required when handling methyl esters or acid chlorides[3].

XLogP3

1.4

Boiling Point

219.5 °C

LogP

1.43 (LogP)

Melting Point

23.0 °C

UNII

ONG7XTI4BL

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (91.3%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (89.13%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1570-45-2

Wikipedia

Ethyl isonicotinate

General Manufacturing Information

4-Pyridinecarboxylic acid, ethyl ester: INACTIVE

Dates

Last modified: 08-15-2023

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